molecular formula C5H6Br2N2O B1372481 3-Amino-6-bromopyridin-2(1H)-one hydrobromide CAS No. 1187930-34-2

3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Cat. No. B1372481
CAS RN: 1187930-34-2
M. Wt: 269.92 g/mol
InChI Key: BMARDSBNQZZKSG-UHFFFAOYSA-N
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Description

“3-Amino-6-bromopyridin-2(1H)-one hydrobromide” is a chemical compound, but there is limited information available about it .


Molecular Structure Analysis

The molecular structure analysis of “3-Amino-6-bromopyridin-2(1H)-one hydrobromide” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-6-bromopyridin-2(1H)-one hydrobromide” are not fully detailed in the sources I found .

Scientific Research Applications

Structural and Chemical Properties

  • Hydrobromide and Hydrochloride Salts Studies : Research on similar compounds, like 2-amino-5-iodopyridinium bromide, reveals insights into their crystal structures, exhibiting hydrogen bonding and π-stacking, which are crucial for stabilizing these structures (Polson, Turnbull, & Wikaira, 2013).

  • Electrochemical Carboxylation : A study on 2-amino-5-bromopyridine demonstrated its electrocatalytic carboxylation with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process shows potential for environmentally friendly and efficient chemical synthesis (Feng, Huang, Liu, & Wang, 2010).

  • Aminopyridines in Pharmaceutical Intermediates : 2-Aminopyridines, like 6-bromopyridine-2-amines, are significant in synthesizing bioactive natural products and medicinally important compounds. They serve as valuable synthetic targets for various pharmaceutical applications (Bolliger, Oberholzer, & Frech, 2011).

  • Reactivity of Bromine Atoms in Brominated Pyridines : Research on brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine, helps understand the reactivity and transformation of these compounds under different chemical conditions. This knowledge is vital for designing and synthesizing new chemical entities (Wibaut, Haayman, & Dijk, 2010).

Advanced Synthesis and Applications

  • Novel Synthesis Methods : Innovative methods have been developed for the synthesis of compounds like halofuginone hydrobromide, showcasing the potential for efficient and cost-effective production of pharmaceuticals (Zhang, Yao, & Liu, 2017).

  • Cascade Reactions of Aminopyridines : The Morita-Baylis-Hillman bromides of nitroalkenes, when reacted with aminopyridines, offer regioselective and highly stereoselective synthesis of pyrido[1,2-a]pyrimidines. This demonstrates the versatility of aminopyridines in complex chemical reactions (Satham & Namboothiri, 2017).

  • Protonation Sites and Hydrogen Bonding in Salts : Studies on N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts provide insights into their protonation sites and hydrogen bonding patterns, essential for understanding the structural and chemical properties of related compounds (Böck et al., 2021).

properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARDSBNQZZKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672154
Record name 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridin-2(1H)-one hydrobromide

CAS RN

1187930-34-2
Record name 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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